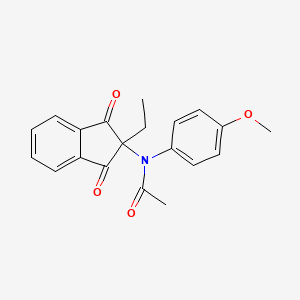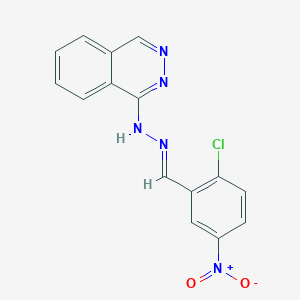![molecular formula C13H5Cl3N4 B5878069 5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)
5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile, also known as TPTC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TPTC is a heterocyclic compound that contains both a triazole and pyridine ring, and its unique structure has led to investigations into its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
The mechanism of action of 5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been shown to disrupt bacterial cell membranes and inhibit fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects reported in animal studies. However, further research is needed to determine the potential effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is its unique structure, which may make it a promising candidate for drug development. However, its low solubility in water and limited availability may pose challenges in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile, including:
1. Investigation into the mechanism of action of this compound in cancer cells and other organisms.
2. Development of novel synthetic methods for this compound and its derivatives.
3. Investigation into the potential use of this compound as a photosensitizer for photodynamic therapy.
4. Investigation into the potential use of this compound as an antibacterial and antifungal agent.
5. Investigation into the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique structure and potential applications make it an interesting area of study for future research.
Métodos De Síntesis
The synthesis of 5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has been achieved through several methods, including the reaction of 2-cyanopyridine with hydrazine hydrate and phenylhydrazine, followed by chlorination with thionyl chloride. Another method involves the reaction of 2-aminopyridine with phenylhydrazine and sodium cyanide, followed by chlorination with thionyl chloride. The resulting compound is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as an antibacterial and antifungal agent, with promising results in vitro. Additionally, this compound has been investigated for its potential as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
5,7,8-trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl3N4/c14-9-8(6-17)11(16)20-12(7-4-2-1-3-5-7)18-19-13(20)10(9)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGIFIJPKQUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=C(C(=C3Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)



![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)

![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5878075.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)